
Gusperimus trihydrochloride
概要
説明
グスペリムス塩酸塩は、天然の抗腫瘍抗生物質であるスペルグアリンから誘導された免疫抑制薬です。主に、免疫応答において重要な役割を果たすインターロイキン-2刺激によるT細胞の成熟を阻害するために使用されます。 この化合物は、自己免疫疾患や免疫抑制を必要とする状態など、さまざまな過敏性炎症性疾患の治療に可能性を示しています .
準備方法
合成ルートと反応条件: グスペリムス塩酸塩の合成には、前駆体であるスペルグアリンから始まる複数の工程が含まれます。このプロセスには、免疫抑制特性を強化するための特定の官能基の導入が含まれます。重要な工程には、スペルグアリンと塩酸の反応による塩酸塩の形成が含まれ、安定性と溶解性が確保されます。
工業生産方法: グスペリムス塩酸塩の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、医薬品基準を満たすために、厳格な反応条件と精製工程が含まれています。 最終生成物は、通常、注射用溶液に製剤化できる結晶性粉末として得られます .
化学反応の分析
反応の種類: グスペリムス塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は官能基を変え、化合物の活性を変化させる可能性があります。
還元: 還元反応は、化合物の構造を変え、薬理学的特性に影響を与えるために使用できます。
置換: 置換反応、特に求核置換反応は、新しい官能基を導入して、その有効性または安定性を向上させることができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、酸ハロゲン化物。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は水酸化誘導体を生成する可能性があり、還元は脱酸素化形態を生成する可能性があります。 置換反応は、通常、生物学的活性が強化または変更された、修飾されたグスペリムス誘導体を生成します .
4. 科学研究の応用
グスペリムス塩酸塩は、科学研究において幅広い用途があります。
化学: 免疫抑制活性に対する構造修飾の影響を調べるためのモデル化合物として使用されます。
生物学: 特にT細胞の成熟と機能における免疫応答の調節におけるその役割について調査されています。
医学: 関節リウマチ、ループスエリテマトーデス、多発性硬化症などの自己免疫疾患の治療における治療の可能性を探求しています。また、移植拒絶反応の予防や移植片対宿主病の治療における有効性も研究されています。
科学的研究の応用
Applications in Clinical Research
Gusperimus trihydrochloride has been investigated for several clinical applications, particularly in the treatment of autoimmune diseases and conditions requiring immunosuppression. Below are some key areas of research and application:
Autoimmune Diseases
Gusperimus has shown promise in treating various autoimmune conditions, including:
- Granulomatosis with Polyangiitis : The European Commission granted orphan drug status to Gusperimus for this serious form of vasculitis. Clinical observations indicate that patients resistant to standard treatments have responded positively to Gusperimus therapy .
- Amyotrophic Lateral Sclerosis (ALS) : Though anecdotal reports suggest potential benefits, controlled studies are lacking. The drug may help alleviate symptoms associated with motor function loss in ALS patients .
- Multiple Sclerosis (MS) : Reports are mixed regarding its efficacy; however, there is a need for more rigorous clinical trials to establish its benefits or drawbacks .
Inflammatory Conditions
Gusperimus is being explored for its potential utility in treating other inflammatory diseases:
- Rheumatoid Arthritis : Its immunosuppressive effects may help manage symptoms and disease progression .
- Crohn's Disease and Lupus Erythematosus : Preliminary studies suggest that Gusperimus could provide therapeutic benefits in these conditions due to its ability to modulate immune responses .
Transplantation
Gusperimus has been studied for its role in preventing transplant rejection and managing graft-versus-host disease (GVHD). Its immunosuppressive properties make it a candidate for use in organ transplantation protocols where minimizing rejection is critical .
Table 1: Summary of Clinical Applications and Findings
Notable Research Findings
- A study indicated that Gusperimus inhibited the proliferative response of human B-cells when stimulated, showcasing its immunomodulatory effects. The inhibition rates varied significantly among different cultures, demonstrating a range of effectiveness depending on the context and concentration used .
Adverse Effects and Considerations
While Gusperimus shows promise, it is essential to consider potential adverse effects:
- Common Side Effects : Dysgeusia (bad taste), leukopenia (reduced white blood cell count), and increased susceptibility to infections have been reported .
- Serious Risks : There are concerns regarding the potential increased risk of malignancies, similar to other potent immunosuppressants like ciclosporin or tacrolimus .
作用機序
グスペリムス塩酸塩は、インターロイキン-2刺激によるT細胞の成熟を阻害することでその効果を発揮します。この阻害は、細胞周期のS期およびG2/M期で起こり、T細胞がインターフェロン-γ分泌Th1エフェクターT細胞に分極することを防ぎます。 この化合物は、ヒートショックタンパク質70(HSP70)経路を標的とし、このタンパク質の正常な機能を阻害し、免疫応答の抑制につながります .
類似の化合物:
スペルグアリン: グスペリムス塩酸塩が誘導された親化合物。同様の免疫抑制特性を共有していますが、薬物動態プロファイルが異なります。
ジブチルヘキサメチレンジアミン: 別の免疫抑制剤で、作用機序が異なります。
アセチルヘキサペプチド-3: さまざまな治療用途で使用されている、免疫調節効果を持つペプチド。
グスペリムス塩酸塩の独自性: グスペリムス塩酸塩は、T細胞の成熟を特異的に阻害し、HSP70経路を調節できることが特徴です。 この標的化された作用により、免疫抑制が必要な状態の治療に特に効果的で、より広範または特異性のない作用機序を持つ他の免疫抑制剤よりも優位性があります .
類似化合物との比較
Spergualin: The parent compound from which gusperimus trihydrochloride is derived. It shares similar immunosuppressive properties but with different pharmacokinetic profiles.
Dibutylhexamethylenediamine: Another immunosuppressive agent with a different mechanism of action.
Acetyl hexapeptide-3: A peptide with immunomodulatory effects, used in various therapeutic applications.
Uniqueness of this compound: this compound is unique due to its specific inhibition of T cell maturation and its ability to modulate the HSP70 pathway. This targeted action makes it particularly effective in treating conditions where immune suppression is required, offering advantages over other immunosuppressive agents with broader or less specific mechanisms of action .
生物活性
Gusperimus trihydrochloride, also known as Spanidin, is an immunosuppressive agent derived from the natural antibiotic spergualin. This compound has been extensively studied for its biological activity, particularly its effects on immune modulation and potential therapeutic applications in various inflammatory and autoimmune diseases.
Overview of this compound
- Chemical Structure : this compound has a molecular formula of and a molecular weight of 496.9 g/mol.
- CAS Number : 85468-01-5
- Mechanism of Action : The primary mechanism involves the inhibition of interleukin-2 (IL-2) stimulated maturation of T cells, particularly affecting the S and G2/M phases of the cell cycle. This action prevents the polarization of T cells into interferon-gamma-secreting Th1 effector T cells, which are crucial for immune response activation .
Biological Activity
Gusperimus exhibits significant immunosuppressive properties, making it a candidate for treating various hyperreactive inflammatory diseases. Below are key findings regarding its biological activity:
Immunosuppressive Effects
- T Cell Modulation : Gusperimus inhibits T cell maturation and proliferation, which is essential in conditions like autoimmune diseases and transplant rejection .
- Clinical Applications : It has been explored for its efficacy in treating conditions such as:
Case Studies
- Wegener's Granulomatosis :
- Amyotrophic Lateral Sclerosis (ALS) :
- Systemic Lupus Erythematosus (SLE) :
Research Findings and Data Tables
Adverse Effects
While Gusperimus shows promise as an immunosuppressant, it is associated with several side effects:
- Common Side Effects : Dysgeusia (altered taste), drug-induced leukopenia.
- Infection Risk : Increased susceptibility to significant infections during treatment.
- Potential Malignancy Risk : There are concerns regarding an increased risk of lymphomas or other malignancies due to its potent immunosuppressive nature .
特性
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85468-01-5 | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。